PROTAC RIPK degrader-2

Übersicht

Beschreibung

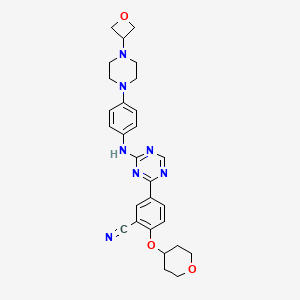

PROTAC RIPK degrader-2 is a nonpeptidic PROTAC that potently targets serine-threonine kinase RIPK2 and is highly selective for RIPK2 degradation . It was first reported in Nat Chem Biol in 2015 .

Synthesis Analysis

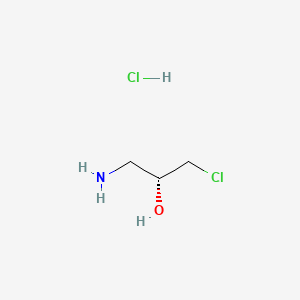

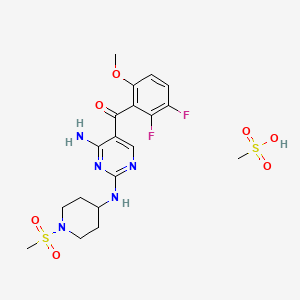

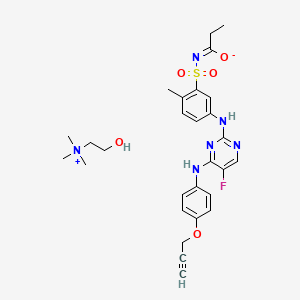

The synthesis of PROTACs like PROTAC RIPK degrader-2 is a modular process, utilizing three components: an E3 ligase ligand, a linker, and a POI ligand . The majority of Degraders published to date harness the E3 ligases von Hippel-Lindau (VHL) and cereblon (CRBN) within the CRL2 and CRL4 E3 complexes, respectively . Once a suitable POI ligand exit vector site has been identified, a linker is coupled to the POI or E3 ligase ligand, typically using established amide coupling, click chemistry, nucleophilic substitution, or reductive amination reactions .

Chemical Reactions Analysis

PROTAC RIPK degrader-2 is a non-peptide PROTAC based on von Hippel-Lindau and targets serine-threonine kinase RIPK2, which is highly selective to the degradation of RIPK2 . It acts as an activator to increase cell death and activate ion channels in cancer cells .

Physical And Chemical Properties Analysis

PROTAC RIPK degrader-2 has a molecular weight of 1060.31 and a formula of C52H65N7O11S3 . It appears as a solid, light yellow to yellow substance . It is soluble in DMSO at a concentration of 150 mg/mL .

Wissenschaftliche Forschungsanwendungen

Pharmacodynamic Responses

PROTAC_RIPK2 has been observed to produce extended pharmacodynamic responses. This is due to its ability to promote the rapid and selective proteasome-mediated degradation of intracellular proteins . The catalytic mechanism of action of PROTACs represents an exciting new modality in drug discovery that offers several potential advantages over traditional small-molecule inhibitors .

Inflammatory Diseases Treatment

RIPK2 is a vital immunomodulator that plays critical roles in nucleotide-binding oligomerization domain 1 (NOD1), NOD2, and Toll-like receptors (TLRs) signaling . Defects in NOD/RIPK2 signaling are associated with numerous inflammatory diseases, including asthma, sarcoidosis, inflammatory bowel disease (Crohn’s disease and ulcerative colitis), multiple sclerosis, and Blau syndrome . Therefore, PROTAC_RIPK2, as a modulator of RIPK2 functions, has potential applications in the treatment of these inflammatory diseases .

Cancer Treatment

In the field of cancer research, PROTAC_RIPK2 has shown promise as a potential treatment option . It produces a concentration- and time-dependent decrease in RIPK2 protein level in human PBMCs, thereby acquiring an extremely selective binding profile and low off-target probability .

Protein Degradation

PROTAC_RIPK2 is a Proteolysis-Targeting Chimera (PROTAC) that hijacks the ubiquitin-proteasome system (UPS) to degrade the proteins of interest (POI) . This represents a rapidly emerging technology with applications in both drug discovery and chemical biology .

Immunotherapies

As RIPK2 is a crucial element of innate immunity, small molecules regulating RIPK2 functions, such as PROTAC_RIPK2, are attractive to establish novel immunotherapies .

Drug Discovery

The unique mechanism of action of PROTAC_RIPK2, which involves the formation of a ternary complex and the transfer of ubiquitin to surface lysine residues on the target protein, tagging it for degradation by the proteasome, represents a rapidly emerging technology with applications in drug discovery .

Wirkmechanismus

Target of Action

The primary target of PROTAC RIPK Degrader-2 is the Receptor-Interacting Serine/Threonine Protein Kinase 2 (RIPK2) . RIPK2 is an essential mediator of inflammation and innate immunity, responsible for transducing signaling downstream of the intracellular peptidoglycan sensors nucleotide oligomerization domain (NOD)-like receptors 1 and 2 (NOD1/2) .

Mode of Action

PROTAC RIPK Degrader-2 is a non-peptide Proteolysis-Targeting Chimera (PROTAC) based on von Hippel-Lindau. It works by simultaneously binding to RIPK2 and an E3 ligase complex . This promotes the formation of a ternary complex and the transfer of ubiquitin to surface lysine residues on RIPK2, tagging it for degradation by the proteasome .

Biochemical Pathways

The action of PROTAC RIPK Degrader-2 affects the NOD2-RIPK2 signaling pathway . This pathway activates nuclear factor kappa-B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways, leading to the transcription activation of pro-inflammatory cytokines and productive inflammatory response .

Pharmacokinetics

The pharmacokinetic properties of PROTAC RIPK Degrader-2 are characterized by its ability to deliver pharmacodynamic (PD) efficacy which extends beyond the detectable pharmacokinetic (PK) presence of the PROTAC . This is driven by the synthesis rate of the protein . The extended PD responses observed upon PROTAC-mediated degradation of RIPK2 suggest the potential for low human doses and infrequent dosing regimens .

Result of Action

The result of PROTAC RIPK Degrader-2 action is the rapid and selective proteasome-mediated degradation of RIPK2 . This leads to a decrease in RIPK2 protein levels, which can increase cell death and activate ion channels in cancer cells .

Action Environment

The subcellular context of RIPK2 can influence the efficacy of PROTAC-mediated degradation . Differentially localized RIPK2 proteins displayed varying levels of degradation using the same respective PROTACs . This suggests that the subcellular context of the target protein can influence the efficacy of PROTAC-mediated protein degradation .

Safety and Hazards

Eigenschaften

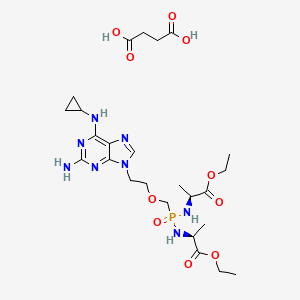

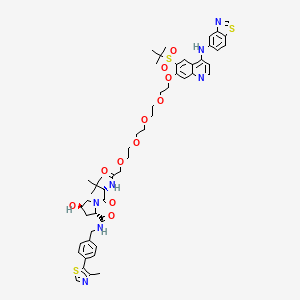

IUPAC Name |

(2S,4R)-1-[(2S)-2-[[2-[2-[2-[2-[2-[4-(1,3-benzothiazol-5-ylamino)-6-tert-butylsulfonylquinolin-7-yl]oxyethoxy]ethoxy]ethoxy]ethoxy]acetyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C52H65N7O11S3/c1-33-47(72-31-55-33)35-10-8-34(9-11-35)28-54-49(62)42-25-37(60)29-59(42)50(63)48(51(2,3)4)58-46(61)30-69-21-20-67-17-16-66-18-19-68-22-23-70-43-27-40-38(26-45(43)73(64,65)52(5,6)7)39(14-15-53-40)57-36-12-13-44-41(24-36)56-32-71-44/h8-15,24,26-27,31-32,37,42,48,60H,16-23,25,28-30H2,1-7H3,(H,53,57)(H,54,62)(H,58,61)/t37-,42+,48-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIEGJNXDHULIKM-GPPJZCFZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)COCCOCCOCCOCCOC4=CC5=NC=CC(=C5C=C4S(=O)(=O)C(C)(C)C)NC6=CC7=C(C=C6)SC=N7)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)COCCOCCOCCOCCOC4=CC5=NC=CC(=C5C=C4S(=O)(=O)C(C)(C)C)NC6=CC7=C(C=C6)SC=N7)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C52H65N7O11S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1060.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

PROTAC RIPK degrader-2 | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[6-Methoxy-2-[(1E)-2-(3-nitrophenyl)ethenyl]-4-oxo-3(4H)-quinazolinyl]-benzoic Acid](/img/structure/B610380.png)

![5-(Chloromethyl)-3-(naphthalen-1-yl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B610381.png)

![5-(2,6-dichloro-5-fluoropyridin-3-yl)-3-phenyl-2-(trifluoromethyl)-1H-pyrazolo[1,5-a]pyrimidin-7-one](/img/structure/B610382.png)

![(2S)-2-[[2-(2,3-dihydro-1H-inden-5-yloxy)-9-[(4-phenylphenyl)methyl]-6-purinyl]amino]-3-phenyl-1-propanol](/img/structure/B610383.png)

![5-(2-Chlorophenyl)-7-methoxy-3-methyl-1,2,3,3a,10,10a-hexahydropyrazolo[3,4-b][1,4]benzodiazepine](/img/structure/B610393.png)

![(3s)-1-(4-{[(2,3,5,6-Tetramethylphenyl)sulfonyl]amino}naphthalen-1-Yl)pyrrolidine-3-Carboxylic Acid](/img/structure/B610400.png)